molecular formula C20H23BrN2O3S B4999497 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide

Cat. No.: B4999497
M. Wt: 451.4 g/mol
InChI Key: LNERLSCTOQXNNQ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide: is a synthetic organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, a bromophenylsulfonyl group, and a cyclopentyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate protecting groups.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group is introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Cyclopentyl Group Addition: The cyclopentyl group is added via a nucleophilic substitution reaction using cyclopentyl bromide.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromophenylsulfonyl group, converting it to a phenylsulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom of the bromophenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenylsulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenylsulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide
  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-cyclopentylglycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-cyclopentylglycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide is unique due to the presence of the bromine atom in the bromophenylsulfonyl group. This bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(14-16-6-2-1-3-7-16)15-20(24)22-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNERLSCTOQXNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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